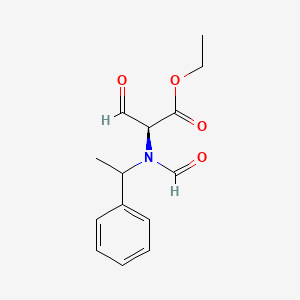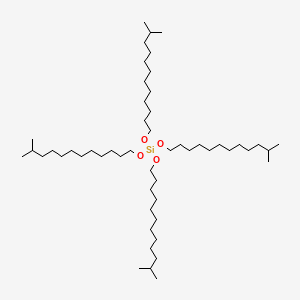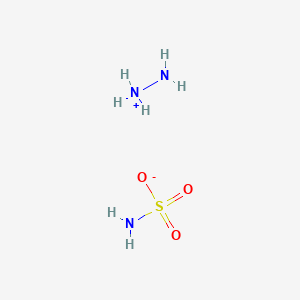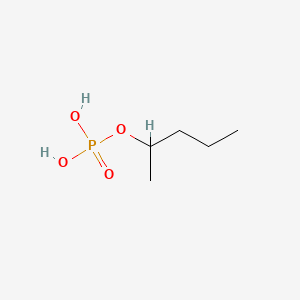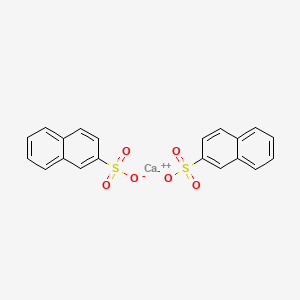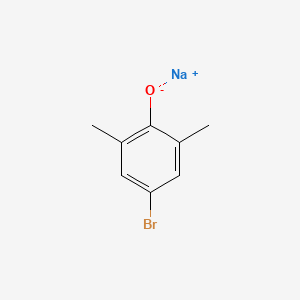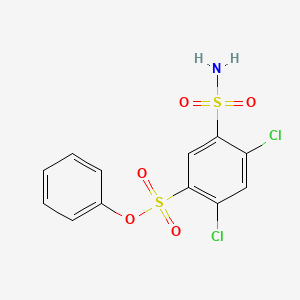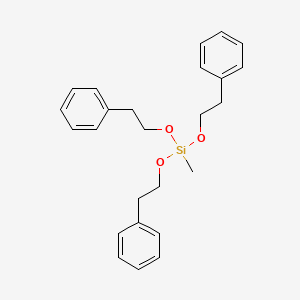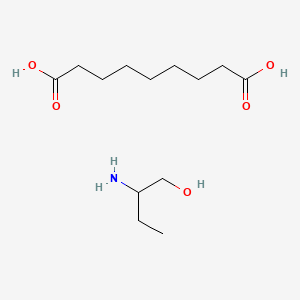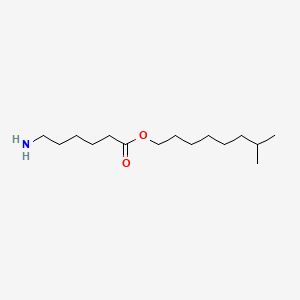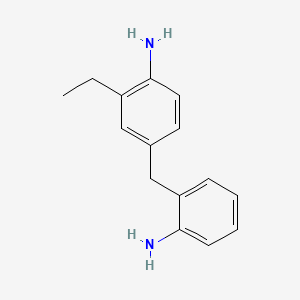
4-((2-Aminophenyl)methyl)-2-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-Aminophenyl)methyl)-2-ethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an ethyl group and a methyl group linked to another amino group. The structure of this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminophenyl)methyl)-2-ethylaniline typically involves the reaction of 2-ethylaniline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Water or ethanol
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reduction step, making the process more efficient.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminophenyl)methyl)-2-ethylaniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Corresponding amines
Substitution: Halogenated aromatic compounds
Scientific Research Applications
4-((2-Aminophenyl)methyl)-2-ethylaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of 4-((2-Aminophenyl)methyl)-2-ethylaniline involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site or allosteric site of enzymes.
Disruption of cellular processes: By interfering with the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzylamine: Similar structure but lacks the ethyl group.
4-Ethylaniline: Similar structure but lacks the additional amino group.
2-Ethylaniline: Similar structure but lacks the benzylamine moiety.
Uniqueness
4-((2-Aminophenyl)methyl)-2-ethylaniline is unique due to the presence of both an ethyl group and a benzylamine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
CAS No. |
85423-04-7 |
|---|---|
Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
4-[(2-aminophenyl)methyl]-2-ethylaniline |
InChI |
InChI=1S/C15H18N2/c1-2-12-9-11(7-8-15(12)17)10-13-5-3-4-6-14(13)16/h3-9H,2,10,16-17H2,1H3 |
InChI Key |
XBAQBQBQYUPROQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CC2=CC=CC=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


